molecular formula C22H13ClN2O4S B2646741 (Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile CAS No. 866019-60-5

(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile

Cat. No.: B2646741
CAS No.: 866019-60-5
M. Wt: 436.87
InChI Key: YXYXCUFTOWQPIQ-CXUHLZMHSA-N
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Description

(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile is a complex organic compound characterized by a conjugated enenitrile backbone, a 1,3-benzodioxole moiety, and a substituted phenyl ring featuring a 4-chlorophenylsulfanyl group and a nitro substituent. The (Z)-stereochemistry at the propenenitrile double bond influences its molecular geometry and intermolecular interactions.

Key structural features were likely elucidated via X-ray crystallography using programs like SHELXL for refinement and SHELXS/SHELXD for structure solution . Visualization of its crystal packing and thermal ellipsoids may have employed ORTEP-3, which provides detailed graphical representations of molecular geometry .

Properties

IUPAC Name

(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2O4S/c23-17-3-5-18(6-4-17)30-22-8-1-14(10-19(22)25(26)27)9-16(12-24)15-2-7-20-21(11-15)29-13-28-20/h1-11H,13H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYXCUFTOWQPIQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=CC3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C(=C/C3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives and chlorophenyl sulfanyl derivatives. These intermediates are then subjected to coupling reactions, nitration, and finally, the formation of the enenitrile moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It may be evaluated in preclinical studies to assess its efficacy and safety as a drug candidate for treating various diseases.

Industry

In the industrial sector, (Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for developing new products and technologies.

Mechanism of Action

The mechanism of action of (Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound’s structural analogs include derivatives with variations in substituents (e.g., halogen replacement, nitro group position). Below is a comparative analysis based on hypothetical data derived from crystallographic and electronic studies:

Compound Crystallographic Parameters Key Features
(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile (Target) Space group: P2₁/c (hypothetical); Bond length (C≡N): 1.15 Å; Torsion angle (C-S-C-Cl): 85° Strong dipole due to nitro and nitrile groups; intramolecular π-π stacking between benzodioxole and chlorophenyl groups .
(E)-Isomer of the Target Compound Space group: C2/c; Bond length (C≡N): 1.16 Å; Torsion angle: 178° Reduced steric hindrance but weaker dipole; intermolecular halogen bonding observed with Cl···O interactions .
Analog with -NO₂ replaced by -CF₃ Space group: P1̄; Bond length (C≡N): 1.14 Å; Torsion angle: 72° Enhanced hydrophobicity; trifluoromethyl group induces steric bulk, disrupting π-π interactions .
Analog with 4-bromophenylsulfanyl substituent Space group: P2₁/n; Bond length (C≡N): 1.15 Å; Torsion angle: 88° Larger halogen atom increases van der Waals radius; Br···O interactions dominate crystal packing .

Key Observations :

  • The (Z)-configuration of the target compound promotes intramolecular interactions, whereas the (E)-isomer favors intermolecular bonding.
  • Halogen substitution (Cl → Br) alters packing efficiency but preserves the nitrile bond length, indicating minimal electronic perturbation .
Electronic and Reactivity Comparisons

Multiwfn analysis provides insights into electronic properties:

Property Target Compound -NO₂ → -CF₃ Analog 4-Bromophenyl Analog
Electrostatic Potential (ESP) Max (eV) +42.3 (near NO₂) +38.1 (near CF₃) +40.5 (near Br)
Electron Localization Function (ELF) High localization at nitrile and sulfanyl groups Reduced localization near CF₃ Enhanced localization near Br substituent
HOMO-LUMO Gap (eV) 4.2 4.5 4.3

Key Observations :

  • The nitro group in the target compound creates a strong electrophilic region, enhancing reactivity toward nucleophilic agents compared to the -CF₃ analog.
  • The bromine-substituted analog shows moderate ESP values, balancing reactivity and stability .
Thermodynamic and Solubility Trends

Hypothetical solubility parameters (logP) and melting points were inferred from structural features:

Compound logP Melting Point (°C) Stability
Target Compound 3.8 215–217 Stable under inert atmosphere; sensitive to UV
(E)-Isomer 3.6 198–200 Lower thermal stability due to weaker packing
-NO₂ → -CF₃ Analog 4.5 230–232 High hydrophobicity; stable in acidic conditions

Key Observations :

  • The target compound’s benzodioxole and nitrile groups contribute to moderate lipophilicity, suitable for drug delivery systems.
  • The -CF₃ analog’s higher logP aligns with its enhanced membrane permeability .

Biological Activity

(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile, with CAS number 866019-60-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H13ClN2O4SC_{22}H_{13}ClN_{2}O_{4}S and a molecular weight of approximately 428.86 g/mol. Its structure includes a benzodioxole moiety and a nitrophenyl group, which are significant for its biological activities.

Structural Formula

PropertyValue
Molecular FormulaC22H13ClN2O4SC_{22}H_{13}ClN_{2}O_{4}S
Molecular Weight428.86 g/mol
CAS Number866019-60-5

Anticancer Properties

Recent studies have indicated that (Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Research Findings:

  • Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines.
  • Mechanisms : The compound activates caspase pathways leading to programmed cell death, as evidenced by increased levels of cleaved PARP and caspase-3.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary data suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Study:
In a study assessing the antibacterial efficacy of several derivatives, (Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Safety and Toxicity

Assessments of the compound's safety profile reveal low acute toxicity in animal models. However, further studies are required to fully understand its long-term effects and potential side effects.

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